

6-Bromo-2-methylbenzo[d]oxazole molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-methylbenzo[d]oxazole**

Cat. No.: **B140654**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-2-methylbenzo[d]oxazole**: Physicochemical Properties, Synthesis, and Research Applications

Introduction

In the landscape of medicinal chemistry and drug development, the benzoxazole scaffold stands out as a "privileged structure."^[1] This heterocyclic motif is a cornerstone in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3]} **6-Bromo-2-methylbenzo[d]oxazole** is a key derivative within this class, serving as a versatile building block for the synthesis of more complex, biologically active molecules.^{[4][5]} The strategic placement of a bromine atom provides a reactive handle for further chemical modification, making it an invaluable intermediate for research and development professionals.

This guide provides a comprehensive technical overview of **6-Bromo-2-methylbenzo[d]oxazole**, with a primary focus on its fundamental molecular attributes, including its precise molecular weight. We will delve into its physicochemical characteristics, a robust synthesis protocol with mechanistic insights, methods for structural verification, and its broader applications in the field of drug discovery.

Part 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's molecular weight and physicochemical properties is the foundation of all subsequent experimental work, from reaction stoichiometry to analytical

characterization and formulation.

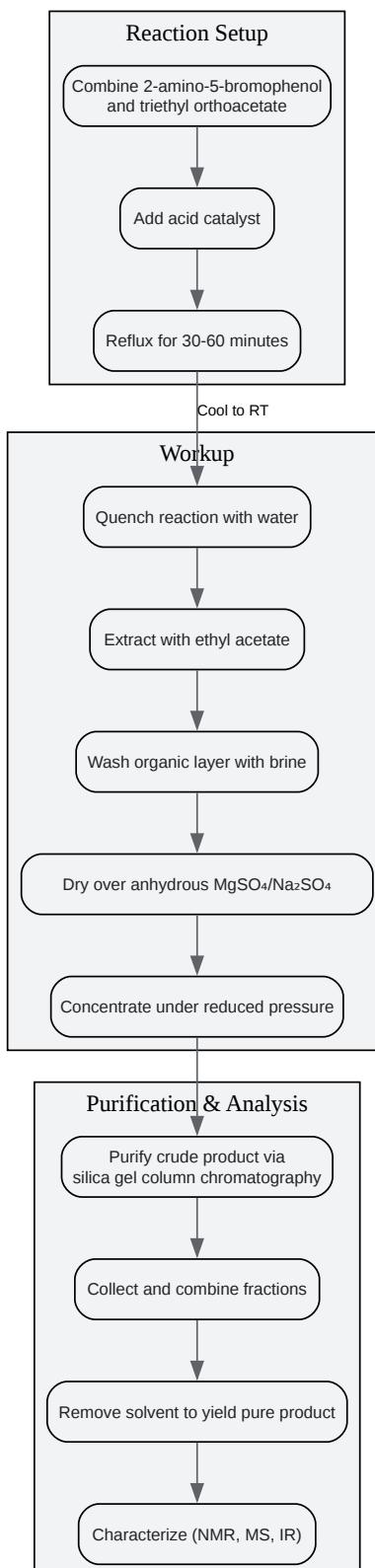
The molecular formula for **6-Bromo-2-methylbenzo[d]oxazole** is C₈H₆BrNO. Based on this, the calculated molecular weight is 212.04 g/mol .[\[6\]](#)[\[7\]](#) This value is a critical parameter for all quantitative experiments involving this compound.

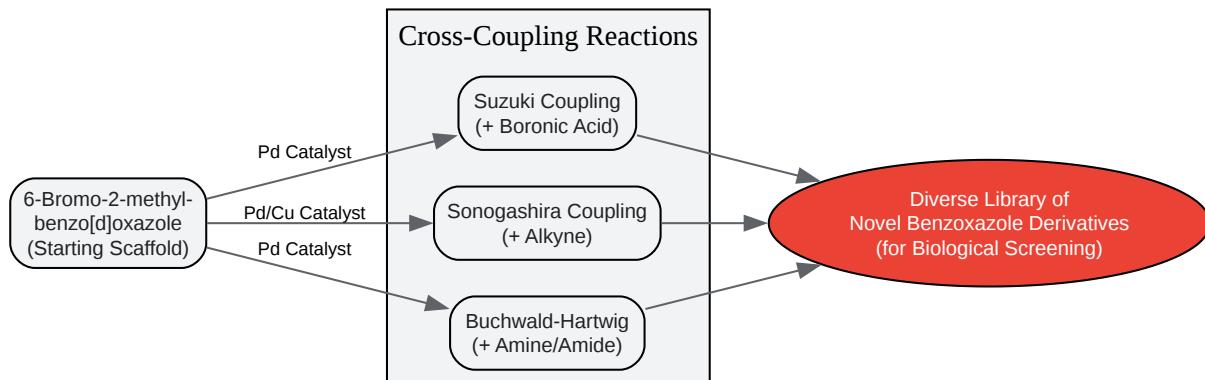
Table 1: Physicochemical Properties of 6-Bromo-2-methylbenzo[d]oxazole

Property	Value	Source(s)
Molecular Weight	212.04	[6]
Exact Mass	210.963272	[8]
Molecular Formula	C ₈ H ₆ BrNO	[6]
CAS Number	151230-42-1	[6] [7] [9]
Appearance	Yellow to orange solid	[6]
Melting Point	44-49 °C	[6] [9]
Boiling Point (Predicted)	264.8 ± 13.0 °C	[6] [8]
Density (Predicted)	1.606 ± 0.06 g/cm ³	[6] [8]
SMILES String	Cc1nc2ccc(Br)cc2o1	
InChI Key	ZCGXHOLCXPKKBO- UHFFFAOYSA-N	

Part 2: Synthesis and Purification Protocol

The most common and efficient synthesis of **6-Bromo-2-methylbenzo[d]oxazole** involves the acid-catalyzed cyclization of 2-amino-5-bromophenol with an acetylating agent.[\[6\]](#)[\[8\]](#) This method is reliable and scalable for laboratory settings.


Causality in Experimental Design


- Starting Materials: 2-amino-5-bromophenol provides the core benzene ring and the appropriately positioned amine and hydroxyl groups necessary for forming the oxazole ring.

The bromine is already in the desired 6-position. Triethyl orthoacetate serves as the source for the 2-methyl group and facilitates the cyclization under milder conditions than acetic acid.

- Catalyst: A catalytic amount of acid (e.g., acetic acid or a Lewis acid) is often used to protonate the orthoacetate, making it a better electrophile and accelerating the reaction.[\[8\]](#)
- Reaction Conditions: Refluxing or heating the reaction ensures sufficient energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration that forms the aromatic oxazole ring.
- Purification: Post-reaction, the crude product contains unreacted starting materials and byproducts. Silica gel column chromatography is the standard and necessary method for isolating the target compound to a high degree of purity, which is essential for subsequent applications and accurate characterization.[\[6\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-BROMO-2-METHYLBENZODOXAZOLE | 151230-42-1 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. echemi.com [echemi.com]
- 9. 6-BROMO-2-METHYLBENZODOXAZOLE CAS#: 151230-42-1 [chemicalbook.com]
- To cite this document: BenchChem. [6-Bromo-2-methylbenzo[d]oxazole molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b140654#6-bromo-2-methylbenzo-d-oxazole-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com